3-Chlorobenzofuran-7-carbaldehyde
Description
3-Chlorobenzofuran-7-carbaldehyde is a halogenated benzofuran derivative featuring a chlorine substituent at the 3-position and an aldehyde group at the 7-position of the benzofuran ring system. Benzofuran derivatives are known for their aromaticity, planarity, and utility in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C9H5ClO2 |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
3-chloro-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C9H5ClO2/c10-8-5-12-9-6(4-11)2-1-3-7(8)9/h1-5H |
InChI Key |
SANXURURVOKARP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CO2)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzofuran-7-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction. This reaction uses a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group into the benzofuran ring . The reaction conditions generally require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzofuran-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Chlorobenzofuran-7-carboxylic acid.
Reduction: 3-Chlorobenzofuran-7-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Chlorobenzofuran-7-carbaldehyde and its derivatives have been extensively studied for their potential therapeutic applications. The benzofuran moiety is recognized for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
Anticancer Activity
Research has indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications to the benzofuran structure can enhance cytotoxicity against various cancer cell lines, such as breast, lung, and prostate cancers. The presence of electron-withdrawing groups, such as chlorine, at specific positions on the benzofuran ring has been linked to improved anticancer activity due to enhanced interactions with biological targets .
Antimicrobial Properties
Compounds derived from this compound have demonstrated notable antimicrobial activity against a range of pathogens. For example, derivatives have been screened against bacteria like Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results with low minimum inhibitory concentration values . The unique structural features of these compounds contribute to their effectiveness in inhibiting microbial growth.
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to construct complex molecules efficiently.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods, including:
- Vilsmeier–Haack Reaction : This method allows the introduction of the aldehyde group at the desired position on the benzofuran ring.
- Condensation Reactions : The compound can undergo condensation with other reagents to form more complex structures .
Versatile Intermediate
Due to its unique reactivity, this compound is used as an intermediate in the synthesis of other biologically active compounds. Its structural features facilitate further modifications that can lead to new therapeutic agents .
Structure-Activity Relationship Studies
Understanding the relationship between the structure of this compound and its biological activity is crucial for drug development. Researchers have conducted extensive studies to determine how variations in substituents affect the compound's efficacy against various diseases.
Key Findings
- The position and nature of substituents on the benzofuran ring significantly influence biological activity.
- Compounds with halogen substitutions often exhibit enhanced cytotoxic properties due to their ability to interact favorably with cellular targets .
Case Studies
Several studies exemplify the applications of this compound:
Mechanism of Action
The mechanism of action of 3-Chlorobenzofuran-7-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their biological effects. The exact pathways involved can vary but often include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 3-Chlorobenzofuran-7-carbaldehyde and Related Compounds
*XCL Code from crystallographic data .
Reactivity and Electronic Effects
- Aldehyde Group : The 7-CHO group in this compound is expected to exhibit reactivity similar to 3-Chlorobenzaldehyde (e.g., oxidation to carboxylic acids or formation of Schiff bases) but modulated by the electron-deficient benzofuran ring .
- Chlorine Substituent : The 3-Cl position on benzofuran creates a meta-directing effect, contrasting with the para-chlorine in 2-(4-chlorophenyl)-7-iodo-3-phenyl-1-benzofuran, which may alter regioselectivity in electrophilic substitutions .
Biological Activity
3-Chlorobenzofuran-7-carbaldehyde is a significant compound within the benzofuran family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran ring with a chlorine atom at the 3-position and an aldehyde functional group at the 7-position. The molecular formula is . The unique substitution pattern influences its reactivity and biological properties, making it a versatile compound in medicinal chemistry.
Biological Activities
Research indicates that benzofuran derivatives, including this compound, exhibit various biological activities:
- Anticancer Activity : Benzofuran derivatives have shown significant anticancer properties against several cancer cell lines, including breast, lung, and prostate cancers. For instance, related compounds have been evaluated for their ability to inhibit key signaling pathways involved in cancer progression, such as the AKT signaling pathway .
- Antimicrobial Properties : Compounds within this class have demonstrated antimicrobial activity against various pathogens. Studies show that halogenated benzofurans can effectively inhibit the growth of bacteria and fungi, suggesting their potential use as antimicrobial agents .
- Anti-inflammatory Effects : Some benzofuran derivatives exhibit anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation .
Structure-Activity Relationship (SAR)
The SAR of benzofuran derivatives highlights the importance of functional groups and their positions on biological activity. For example:
- Chlorine Substitution : The position of chlorine affects both reactivity and biological activity. Compounds with chlorine at different positions exhibit varying levels of cytotoxicity and selectivity towards cancer cells .
- Functional Group Variation : The introduction of different substituents (e.g., nitro or hydroxyl groups) can enhance the biological activity of benzofurans. For instance, compounds with electron-withdrawing groups often show increased potency against cancer cell lines .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzofuran Ring : The initial step often includes the cyclization of appropriate precursors to form the benzofuran structure.
- Chlorination : Chlorination at the desired position is performed using reagents like thionyl chloride or phosphorus oxychloride.
- Aldehyde Formation : The final step involves converting a suitable precursor into the aldehyde functional group through oxidation reactions.
These synthetic pathways allow for efficient production with good yields.
Case Studies
Several studies highlight the biological efficacy of compounds related to this compound:
- In Vitro Anticancer Studies : A study evaluated various benzofuran derivatives against A549 lung adenocarcinoma cells, demonstrating that certain derivatives significantly inhibited cell proliferation with IC50 values in the low micromolar range .
- Antimycobacterial Activity : Research has shown that some benzofuran derivatives possess potent antimycobacterial activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents in treating tuberculosis .
Comparative Analysis
The following table summarizes some structural features and biological activities of related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Chlorobenzofuran-3-carbaldehyde | Benzofuran derivative | Different chlorine positioning affects reactivity |
| 6-Chlorobenzofuran-3-carbaldehyde | Benzofuran derivative | Exhibits different biological activity profiles |
| 4-Aminobenzofuran-7-carbaldehyde | Amino-substituted benzofuran | Enhanced solubility and potential drug-like properties |
This comparative analysis illustrates how variations in halogen positioning and functional groups can lead to distinct chemical behaviors and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
